BenchChemオンラインストアへようこそ!

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine

Lipophilicity CNS drug design Physicochemical profiling

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine (CAS 906645-42-9) is a fluorinated secondary benzylamine with the formula C9H10F3NO and a molecular weight of 205.18 g/mol. It is categorized as a pharmaceutical intermediate and research building block, featuring an N-methylamine handle and a para-trifluoromethoxy (OCF3) substituent on the phenyl ring.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 906645-42-9
Cat. No. B1284625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine
CAS906645-42-9
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C9H10F3NO/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12/h2-5,13H,6H2,1H3
InChIKeyWBMLSSLJETYFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine (CAS 906645-42-9): A Fluorinated Benzylamine Building Block for Medicinal Chemistry


N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine (CAS 906645-42-9) is a fluorinated secondary benzylamine with the formula C9H10F3NO and a molecular weight of 205.18 g/mol . It is categorized as a pharmaceutical intermediate and research building block, featuring an N-methylamine handle and a para-trifluoromethoxy (OCF3) substituent on the phenyl ring . This combination yields a compound with a computed logP of approximately 2.3–2.5 and a topological polar surface area (TPSA) of 21.26 Ų, positioning it in a favorable property space for CNS drug discovery .

Why N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine Cannot Be Simply Swapped for Other 4-Substituted N-Methylbenzylamines


The para-substituent on the N-methylbenzylamine scaffold dictates the compound's lipophilicity, electronic character, and metabolic profile, making generic substitution risky in lead optimization programs. While the 4-methoxy analog (4-MeO, CAS 702-24-9) offers a lower logP (~1.4–1.8) and the 4-trifluoromethyl analog (4-CF3, CAS 90390-11-7) provides a higher logP (~2.4–2.8), the 4-trifluoromethoxy (OCF3) group delivers a distinct, intermediate lipophilicity vector (logP ~2.3) along with a unique electron-withdrawing profile that alters amine basicity and hydrogen-bonding capacity relative to both alternatives . These differences directly impact membrane permeability, target engagement, and metabolic stability, meaning that substituting one 4-substituted N-methylbenzylamine for another without experimental validation can lead to unexpected SAR cliffs and pharmacokinetic failures [1].

Head-to-Head Quantitative Evidence for Selecting N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine Over Its Analogs


Intermediate Lipophilicity: OCF3 LogP Falls Between OCH3 and CF3 Analogs, Tuning CNS Permeability

The target OCF3 compound exhibits a computed logP of ~2.30–2.50, which lies between the 4-methoxy analog (logP 1.43–1.81) and the 4-trifluoromethyl analog (logP 2.39–2.82). This intermediate lipophilicity is desirable for CNS penetration where excessively high logP (>3) can increase metabolic clearance and off-target binding, while very low logP (<1) can limit passive BBB permeability .

Lipophilicity CNS drug design Physicochemical profiling

Increased Topological Polar Surface Area (TPSA) Relative to 4-CF3 Analog Enhances Hydrogen-Bonding Capacity

The target OCF3 compound has a computed TPSA of 21.26 Ų, notably higher than the 12.03 Ų reported for the 4-trifluoromethyl analog. This difference arises from the additional oxygen atom in the OCF3 group, which provides an extra hydrogen-bond acceptor site and can influence solubility and target interactions .

Polar surface area Drug-likeness Hydrogen bonding

Privileged Scaffold for Epigenetic Inhibitor Derivatization: Validated in JMJD2C/KDM4C Inhibitor Patent

The N-methyl-4-(trifluoromethoxy)aniline/benzylamine substructure is a key pharmacophoric element in potent JMJD2C (KDM4C) inhibitors. In US patent US10106534, a compound incorporating the N-methyl-4-(trifluoromethoxy)phenyl moiety demonstrated an IC50 of 550 nM against JMJD2C in a TR-FRET enzymatic assay. The OCF3 group contributes to binding affinity within the demethylase active site, and this patent data provides direct evidence of the building block's value in generating active epigenetic probes [1][2].

Epigenetics Histone demethylase KDM4 inhibitor Patent evidence

Dual Commercial Availability: Free Base and Hydrochloride Salt Offer Formulation Flexibility

This compound is commercially available both as a free base (CAS 906645-42-9, purity ≥98%) and as the hydrochloride salt (CAS 1236000-51-3, purity 95%+) from multiple vendors. The HCl salt offers improved aqueous solubility and handling for biological assays, while the free base is preferred for organic synthesis and further derivatization. This dual-format availability is not uniformly offered for all 4-substituted N-methylbenzylamine analogs .

Salt screening Formulation Solubility Procurement

Enhanced Lipophilicity Vector Contributes to Metabolic Stability: Class-Level Evidence for OCF3 vs. OCH3

Class-level studies on aliphatic OCF3-bearing compounds demonstrate that replacement of a methoxy group with trifluoromethoxy increases lipophilicity and can reduce oxidative metabolic clearance. Comparative microsomal stability data show that CF3O-substituted compounds exhibit higher metabolic stability than their methoxy analogues while maintaining lipophilicity comparable to CF3-bearing compounds [1]. This class-level evidence supports the selection of the OCF3 building block when both metabolic stability and intermediate lipophilicity are required.

Metabolic stability Fluorination Microsomal clearance

Optimal Application Scenarios for N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine Based on Quantitative Evidence


CNS-Targeted Lead Optimization Libraries Requiring Intermediate Lipophilicity (logP 2–3)

With a computed logP of ~2.3, this building block occupies the sweet spot for CNS drug candidates where blood-brain barrier penetration is required but excessive lipophilicity (logP >3) must be avoided to minimize rapid metabolic clearance and off-target binding. Incorporating this scaffold into CNS-directed libraries can help maintain drug-like physicochemical properties while providing a metabolically stable fluorinated group for target engagement, as supported by class-level OCF3 stability data .

Epigenetic Probe Synthesis Targeting Histone Demethylases (KDM4/5/6 Families)

The N-methyl-4-(trifluoromethoxy)phenyl substructure has been validated in potent JMJD2C (KDM4C) inhibitors with an IC50 of 550 nM, as documented in patent US10106534. Researchers developing probes for the JmjC-domain histone demethylase family can use this building block as a privileged starting point for generating new inhibitor series, leveraging the OCF3 group's demonstrated ability to engage demethylase active sites [1].

Physicochemical Property Fine-Tuning: When OCH3 is Too Polar and CF3 is Too Lipophilic

The OCF3 group offers a logP intermediate between OCH3 and CF3, along with a higher TPSA than CF3 (21.26 vs. 12.03 Ų). When structure-activity relationship optimization reveals that the 4-methoxy analog has insufficient lipophilicity for membrane penetration and the 4-CF3 analog exhibits excessive plasma protein binding or rapid metabolic degradation, this building block provides a balanced alternative that can be procured in both free base and hydrochloride salt forms for rapid analog synthesis .

Parallel Library Synthesis Utilizing Secondary Amine Reactivity for Diversification

The secondary N-methylamine handle enables versatile derivatization through reductive amination, urea formation, sulfonamide coupling, and alkylation reactions. The building block's commercial availability at ≥98% purity (free base) and as a stable hydrochloride salt allows its direct use in parallel synthesis workflows without additional purification, facilitating the rapid generation of diverse compound libraries for high-throughput screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.